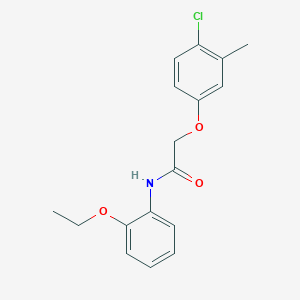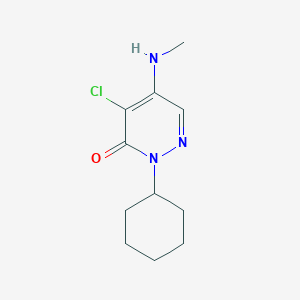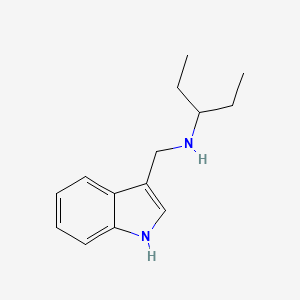
(2,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine, also known as DMMDA, is a psychoactive drug that belongs to the family of phenethylamines. It is a relatively new compound, and its synthesis method was first reported in 2010. Since then, there has been limited scientific research on the compound, and its mechanism of action and physiological effects are not well understood.
作用機序
The mechanism of action of (2,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine is not well understood. It is believed to act on the central nervous system by binding to serotonin receptors, particularly the 5-HT2A receptor. This binding may result in altered perception, mood, and cognition. However, further research is needed to confirm this hypothesis.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine has been reported to produce psychoactive effects, including altered perception, mood, and cognition. However, the specific biochemical and physiological effects of the compound are not well understood. There is limited research on the pharmacokinetics of (2,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine, including its metabolism, distribution, and elimination from the body.
実験室実験の利点と制限
(2,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be confirmed using analytical techniques. However, there are also limitations to its use. The psychoactive effects of the compound may make it difficult to use in certain experimental settings. Additionally, the limited availability of the compound may make it challenging to conduct large-scale studies.
将来の方向性
There are several potential future directions for research on (2,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine. One area of interest is the potential therapeutic applications of the compound. Further research is needed to determine if (2,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine has any potential in the treatment of psychiatric disorders or other medical conditions. Additionally, more research is needed to understand the mechanism of action and physiological effects of the compound. This may involve studies on the pharmacokinetics of (2,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine and the specific receptors it binds to in the central nervous system. Overall, there is a need for more research on (2,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine to fully understand its potential applications and effects.
合成法
The synthesis method for (2,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine involves the reaction of 3,4-dimethylphenylacetonitrile with 2,4-dimethoxybenzylmagnesium chloride. The reaction is carried out in the presence of a catalyst, such as copper(I) iodide, and a solvent, such as tetrahydrofuran. The product is then purified using column chromatography to obtain the final compound. The synthesis method has been successfully replicated in several studies, and the purity of the compound has been confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
(2,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine has been used in several scientific studies as a reference standard for analytical purposes. It is also used in forensic toxicology to detect the presence of the compound in biological samples. However, there is limited research on the potential therapeutic applications of (2,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-5-7-15(9-13(12)2)18-11-14-6-8-16(19-3)10-17(14)20-4/h5-10,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGMXDCZADSPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-3,4-dimethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)


![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline](/img/structure/B5697380.png)
![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)


![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)


![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)